2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both benzimidazole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione typically involves the condensation of benzimidazole derivatives with isoindole derivatives. One common method involves the reaction of 2-aminobenzimidazole with phthalic anhydride under reflux conditions in a suitable solvent such as toluene or xylene. The reaction is typically carried out at elevated temperatures (around 120-150°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of benzimidazole oxides and isoindole oxides.
Reduction: Formation of reduced benzimidazole and isoindole derivatives.
Substitution: Formation of substituted benzimidazole and isoindole derivatives with various functional groups.
Scientific Research Applications
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione: Lacks the dihydro moiety, which may affect its reactivity and biological activity.
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-indole-1,3(2H)-dione: Contains an indole ring instead of an isoindole ring, leading to different chemical and biological properties.
Uniqueness
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both benzimidazole and isoindole moieties, which confer distinct chemical reactivity and potential biological activities. The dihydro moiety also adds to its uniqueness, influencing its stability and reactivity.
Properties
CAS No. |
85354-91-2 |
---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-benzimidazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H11N3O2/c19-13-9-5-1-2-6-10(9)14(20)18(13)15-16-11-7-3-4-8-12(11)17-15/h1-8,15-17H |
InChI Key |
OFJHISDHGMZLEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.